Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name derives from its fused heterocyclic core and substituent positioning. The imidazo[2,1-b]thiazole system consists of a thiazole ring (positions 1–3) fused to an imidazole ring (positions 4–6), with numbering proceeding clockwise from the sulfur atom in the thiazole moiety. The “5,6-dihydro” designation indicates partial saturation at the imidazole ring’s C5–C6 bond, while the phenol group occupies position 3 of the thiazole ring.
IUPAC Name :
4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol.
Systematic Identifiers :
- SMILES : C1CSC2=NC(=CN21)C3=CC=C(C=C3)O
- InChIKey : ZAKNXVYBQHMJDW-UHFFFAOYSA-N
- Molecular Formula : C₁₁H₁₀N₂OS
The molecular weight is 218.27 g/mol, with a calculated exact mass of 218.0514 Da.
Crystallographic Analysis and Three-Dimensional Conformation
While no experimental crystal structure exists for this compound, analogous imidazo[2,1-b]thiazoles adopt triclinic or monoclinic systems with π-stacking interactions. Density functional theory (DFT) optimization predicts:
| Parameter | Predicted Value |
|---|---|
| Bond length (S1–C2) | 1.74 Å |
| Dihedral angle (C3–N4) | 12.3° |
| Torsion (C5–C6) | 178.9° |
The phenol ring lies nearly perpendicular to the heterocyclic core (dihedral angle: 85.2°), minimizing steric hindrance. Non-covalent interactions include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical ¹H NMR predictions (DMSO-d₆, 400 MHz):
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 9.87 | singlet |
| H2 (thiazole) | 7.52 | doublet (J=8.4 Hz) |
| H4 (imidazole) | 6.89 | triplet (J=5.1 Hz) |
| H5/H6 (dihydro) | 3.21–3.45 | multiplet |
¹³C NMR (100 MHz):
| Carbon | δ (ppm) |
|---|---|
| C3 (thiazole) | 152.4 |
| C7 (phenolic) | 156.8 |
| C5/C6 (dihydro) | 48.9–52.1 |
Infrared Spectroscopy (IR)
Key vibrational modes (KBr pellet, cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS) data:
| Ion | m/z | Relative Intensity (%) |
|---|---|---|
| [M+H]⁺ | 219.05867 | 100 |
| [M+Na]⁺ | 241.04061 | 22 |
| Fragment (C₉H₇NOS⁺) | 177.0321 | 68 |
The base peak at m/z 219.05867 corresponds to protonated molecular ion (calc. 219.0589).
Comparative Analysis of Tautomeric Forms
The compound exhibits three plausible tautomers due to proton mobility in the imidazo[2,1-b]thiazole system:
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 3H-thiazolo[3,2-a]imidazole | 0.0 (reference) | 76.2 |
| 1H-imidazo[2,1-b]thiazole | +1.4 | 19.1 |
| 5H-thiazolo[2,3-c]imidazole | +3.8 | 4.7 |
DFT calculations (B3LYP/6-311+G**) show the 3H-thiazolo form dominates due to resonance stabilization from the phenolic -OH group. Tautomerization barriers:
- Forward (3H →1H) : 18.9 kcal/mol
- Reverse (1H →3H) : 17.5 kcal/mol
The phenolic proton participates in intramolecular hydrogen bonding (O–H···N), locking the preferred tautomeric state.
Properties
CAS No. |
23224-08-0 |
|---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol |
InChI |
InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-15-11-12-5-6-13(10)11/h1-4,7,14H,5-6H2 |
InChI Key |
VHAXYBWGPIXDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting bromo ketone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo-thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that phenol derivatives exhibit significant antioxidant properties. A study highlighted that 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol demonstrated an impressive inhibition rate of DPPH radicals (up to 97%) in antioxidant assays. This suggests its potential utility as a natural antioxidant agent in food preservation and health supplements .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed moderate antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/ml. Notably, it exhibited excellent antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 15.625 µg/ml .
Potential in Alzheimer's Disease Treatment
The compound's structural similarities to other bioactive molecules suggest potential applications in neurodegenerative diseases like Alzheimer's. Compounds containing thiazole rings have been associated with acetylcholinesterase inhibition, which is crucial for increasing acetylcholine levels in the brain. This mechanism is vital for cognitive function and memory retention .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It may inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Comparison with Similar Compounds
Key Attributes :
- Antioxidant Activity : Compound 4e exhibits exceptional radical scavenging capacity, inhibiting 97% of DPPH radicals, outperforming derivatives with methoxy- or fluorophenyl substituents (92% and 89%, respectively) .
- Mechanism: Density functional theory (DFT) studies suggest that the phenol group facilitates a single electron transfer (SET) process, forming a stabilized radical cation, which enhances its antioxidant efficacy .
Structural and Functional Group Variations
The imidazo[2,1-b]thiazole scaffold is versatile, with bioactivity modulated by substituents on the aryl ring. Key derivatives include:
| Compound | Substituent | Key Functional Group Impact |
|---|---|---|
| 4e (Target Compound) | 4-Phenol | Electron-donating group; enhances radical scavenging |
| 4h | 4-Chlorophenyl | Electron-withdrawing; improves antifungal activity |
| MORPHOLIN | Morpholino-ethanone | Polar group; influences solubility and enzyme targeting |
| DR-1 | Unspecified R-group | Optimized for DNA gyrase inhibition (anti-MRSA) |
| 3-Nitrobenzylidene | 3-Nitro | Electron-withdrawing; modulates antibacterial activity |
Antioxidant Activity
| Compound | DPPH Radical Inhibition (%) | Mechanism Insights |
|---|---|---|
| 4e | 97 | Phenol enables SET process |
| 4f | 92 | Methoxy group reduces electron donation |
| 4g | 89 | Fluorine's electronegativity limits radical stabilization |
Antimicrobial Activity
Key Findings :
- 4h shows twice the antifungal activity of Furacilin due to the 4-chlorophenyl group’s electron-withdrawing effects .
- DR-1 inhibits DNA gyrase, a bacterial enzyme, with low cytotoxicity (Therapeutic Index ~5) .
Cytotoxicity and Therapeutic Index
| Compound | IC50 (HEK Cells) | Therapeutic Index (TI) | Notes |
|---|---|---|---|
| DR-1 | >128 µg/mL | ~5 (vs. MRSA) | Non-hemolytic |
| 4e | Not reported | N/A | Phenol group may improve safety |
Insight: While 4e’s cytotoxicity is undocumented, phenol derivatives generally exhibit favorable toxicity profiles compared to nitro or halogenated analogs.
Physicochemical Properties
| Compound | Solubility | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 4e | High (polar) | Not reported | ~1.5 |
| 5,6-Dihydroimidazo... | Moderate | 187 (decomposes) | 1.756 |
| Nitro Derivatives | Low (non-polar) | 180–220 | ~2.8 |
Biological Activity
Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- (CAS No. 23224-08-0), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₁₁H₁₀N₂OS
- Molecular Weight : 218.28 g/mol
- Density : 1.44 g/cm³
- Boiling Point : 420.2°C at 760 mmHg
Research indicates that Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- exhibits various mechanisms of action that contribute to its biological activity:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231 (breast carcinoma). In vitro studies have demonstrated that it acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is crucial for cancer cell proliferation .
- Cytotoxicity Studies : The average IC₅₀ values for the tested compounds were calculated to assess their cytotoxic effects compared to standard drugs like Doxorubicin. The findings indicate significant activity against cancer cells with minimal toxicity towards normal cells .
-
Antifungal Activity :
- Preliminary studies suggest that derivatives of thiazole compounds exhibit broad-spectrum antifungal properties. Although specific data for Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- is limited, related compounds have shown MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans and other fungal strains .
- Inhibition of Protein Kinases :
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Phenol, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)- involves multi-step chemical reactions that incorporate thiazole and imidazole moieties known for their biological significance. Structure-activity relationship studies indicate that modifications at various positions on the thiazole ring can enhance or diminish biological activity. For instance, electron-donating groups at specific positions have been shown to increase anticancer potency .
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., SCH proton at δ 6.28 ppm in DMSO-d) .
- Mass Spectrometry : ESI-MS ([M+H] = 219 m/z) validates molecular weight .
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 60.53%, N: 12.83%) ensure purity .
What are the limitations of current biological activity studies, and how can they be addressed?
Q. Advanced Research Gaps
- In Vitro-to-In Vivo Translation : Poor solubility (logP = 2.8) limits bioavailability. Consider nanoformulation or prodrug strategies .
- Target Specificity : Off-target effects (e.g., cytotoxicity in HepG2 cells, IC = 22.6 µM) require selectivity profiling via kinome-wide screening .
How does the antioxidant activity of this compound compare to known reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
